N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
The compound seems to be a derivative of benzothiazole . Benzothiazoles are a group of heterocyclic compounds that have been studied for their various biological activities . They are often used in the synthesis of various pharmaceutical agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with a chloroethyl compound to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including those related to the specified compound, have been studied for their effectiveness as corrosion inhibitors. They are particularly useful for protecting carbon steel against corrosion in acidic environments, such as 1 M HCl solutions. These inhibitors are thought to adsorb onto metal surfaces, offering protection through both physical and chemical means. The effectiveness of these inhibitors is attributed to their ability to form stable adsorptive layers on the metal surface, which significantly enhances corrosion resistance. The relationship between their structure and corrosion inhibition efficiency has also been explored through experimental and theoretical studies, including quantum chemical calculations (Hu et al., 2016).
Antitumor Activity
Novel derivatives of benzothiazoles have been synthesized and evaluated for their antitumor properties. These compounds, which are structurally related to the specified chemical, have shown cytostatic activities against various malignant human cell lines including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as normal human fibroblast cell lines (WI-38). The structural modifications in these compounds, including the introduction of dimethylamino or fluoro groups, have been key to enhancing their antitumor efficacy (Racané et al., 2006).
Antimicrobial Activity
Fluorinated benzothiazole derivatives have been synthesized and screened for their antimicrobial activity. These compounds exhibit a broad spectrum of biological activities, including potent antimicrobial effects against various pathogens. The introduction of fluorine atoms into the benzothiazole structure has been shown to significantly impact the biological activity of these compounds, making them promising candidates for the development of new antimicrobial agents. Their synthesis, structural characterization, and biological evaluation have contributed to the understanding of the relationship between fluorination and antimicrobial efficacy (Jagtap et al., 2010).
Mechanism of Action
Target of Action
The primary targets of N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes prevents the production of prostaglandins, which are key mediators of inflammation, pain, and fever .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Result of Action
The inhibition of COX-1 and COX-2 enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever . Among the series of synthesized compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-6-14(20)7-5-13)19-22-16-9-8-15(21)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYMKCKTRHCHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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